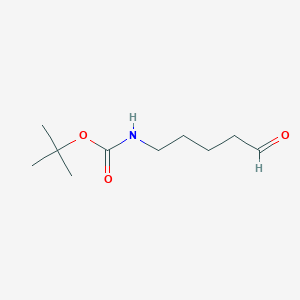![molecular formula C13H13FO2S B2422360 1-{3-Fluoro-4-[(2-furylmethyl)tio]fenil}etanol CAS No. 1158302-59-0](/img/structure/B2422360.png)
1-{3-Fluoro-4-[(2-furylmethyl)tio]fenil}etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol is an organic compound with the molecular formula C13H13FO2S and a molecular weight of 252.3 g/mol. This compound features a fluorine atom, a furan ring, and a thioether linkage, making it a unique structure in organic chemistry.
Aplicaciones Científicas De Investigación
1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Métodos De Preparación
The synthesis of 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a furan ring is introduced to a fluorinated phenyl thioether precursor. The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and the thioether linkage can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism by which 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in proteins. The thioether linkage and furan ring contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol can be compared to other similar compounds such as:
1-{3-Fluoro-4-[(2-thienylmethyl)thio]phenyl}ethanol: Similar structure but with a thiophene ring instead of a furan ring.
1-{3-Fluoro-4-[(2-pyridylmethyl)thio]phenyl}ethanol: Contains a pyridine ring, which can alter its reactivity and biological activity.
1-{3-Fluoro-4-[(2-benzylthio)phenyl}ethanol: Features a benzyl group, which can affect its solubility and interaction with biological targets.
These comparisons highlight the unique properties of 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol, particularly its balance of stability and reactivity due to the presence of the furan ring and fluorine atom.
Propiedades
IUPAC Name |
1-[3-fluoro-4-(furan-2-ylmethylsulfanyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2S/c1-9(15)10-4-5-13(12(14)7-10)17-8-11-3-2-6-16-11/h2-7,9,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXGKPDHBYWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)SCC2=CC=CO2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
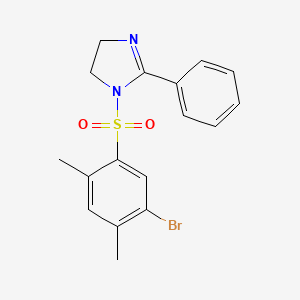
![6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2422281.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
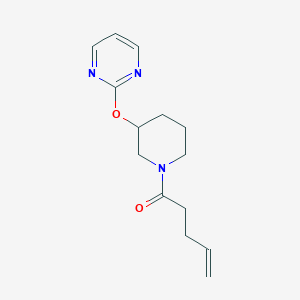

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)

![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
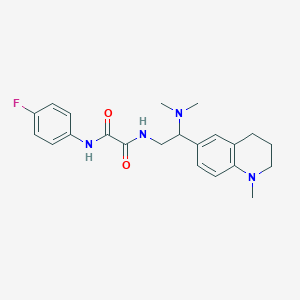
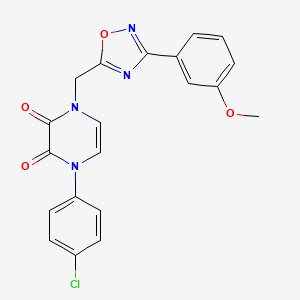
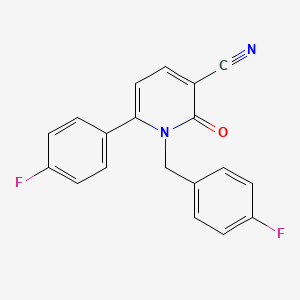
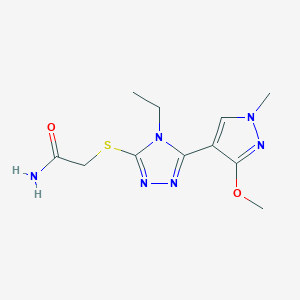
![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)
